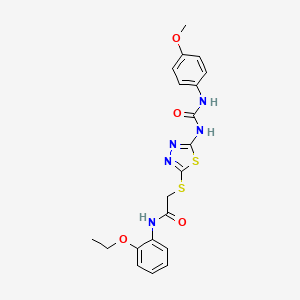

N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(2-Ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a ureido group (bearing a 4-methoxyphenyl moiety) and linked via a thioether bridge to an acetamide scaffold. The acetamide group is further substituted with a 2-ethoxyphenyl ring. Its structure combines aromatic, heterocyclic, and hydrogen-bonding motifs, which are critical for interactions with biological targets such as kinases or microbial enzymes .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S2/c1-3-29-16-7-5-4-6-15(16)22-17(26)12-30-20-25-24-19(31-20)23-18(27)21-13-8-10-14(28-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,22,26)(H2,21,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWUTRYWYKZDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and anticancer properties.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 342.41 g/mol

The presence of the ethoxy and methoxy groups contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Thiadiazole derivatives have been shown to exhibit cytotoxic effects by:

- Inhibiting Cell Proliferation: Studies indicate that thiadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways: These compounds may affect signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Below is a summary of findings from various studies:

Case Studies

- In Vivo Studies: In a study conducted on mice with Ehrlich Ascites Carcinoma (EAC), administration of the compound resulted in a significant reduction in tumor size after 14 days of treatment, suggesting potent in vivo anticancer activity .

- Structure-Activity Relationship (SAR): A detailed SAR analysis indicated that modifications on the thiadiazole ring significantly affect the cytotoxicity of the compound. For instance, substituents at the para position of the phenyl ring enhanced activity against breast cancer cell lines .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with derivatives reported in the literature, particularly those bearing 1,3,4-thiadiazole and benzothiazole scaffolds. Key analogs include:

Key Observations :

- The target compound’s ureido-thiadiazole moiety distinguishes it from simpler acetamide-thiadiazole hybrids (e.g., compounds in ).

- Replacing the 2-ethoxyphenyl group with a benzothiazole (as in 4c and 4i) enhances molecular weight and melting points (264–267°C vs. ~135–170°C for non-benzothiazole analogs), likely due to increased aromatic stacking .

- The 4-methoxyphenyl substituent on the ureido group is a recurring pharmacophore in antiproliferative and antimicrobial agents, as seen in compounds 4i and 9 .

Physicochemical Properties

Notes:

- The target compound’s estimated molecular weight (~490 g/mol) aligns with benzothiazole-containing analogs (e.g., 4c and 4i).

- Higher melting points in benzothiazole derivatives (260–267°C) suggest greater crystallinity compared to simpler acetamide-thiadiazoles (135–170°C) .

Q & A

Q. What experimental methodologies elucidate the role of the thioacetamide linkage in stability and reactivity?

- Methodological Answer :

- Perform accelerated stability studies under varying pH/temperature conditions, monitoring degradation via HPLC .

- Use NMR kinetics to assess susceptibility to hydrolysis or oxidation .

- Compare with oxygen analogs (e.g., acetamide vs. thioacetamide) to quantify stability differences .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.